Propyl 4-{[(2,4-dibromophenoxy)acetyl]amino}benzoate
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Overview
Description
PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a propyl ester group, a dibromophenoxy moiety, and an acetamido group attached to a benzoate core. Its molecular formula is C18H17Br2NO4, and it has a molecular weight of approximately 473.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2,4-Dibromophenol: This involves the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-(2,4-Dibromophenoxy)acetic acid: This step involves the reaction of 2,4-dibromophenol with chloroacetic acid in the presence of a base.
Synthesis of 2-(2,4-Dibromophenoxy)acetamide: The acetic acid derivative is then converted to the corresponding amide using ammonia or an amine.
Esterification: Finally, the amide is esterified with propyl alcohol in the presence of an acid catalyst to yield PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species, such as hydrogenation to form the corresponding phenol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of phenols or dehalogenated products.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutics: It may have therapeutic applications in treating diseases by modulating biological targets.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenoxy moiety can interact with active sites of enzymes, inhibiting their activity. The acetamido group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex. These interactions can modulate biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
PROPYL 4-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOATE: Similar structure but with chlorine atoms instead of bromine.
METHYL 4-[[[2-(2,4-DIBROMOPHENOXY)ACETYL]AMINO]METHYL]BENZOATE: Similar structure but with a methyl ester group instead of a propyl ester.
Uniqueness:
Bromine Atoms: The presence of bromine atoms in PROPYL 4-[2-(2,4-DIBROMOPHENOXY)ACETAMIDO]BENZOATE provides unique reactivity and biological activity compared to its chlorinated counterpart.
Propyl Ester Group: The propyl ester group may influence the compound’s solubility and interaction with biological targets, distinguishing it from methyl ester analogs.
Properties
Molecular Formula |
C18H17Br2NO4 |
---|---|
Molecular Weight |
471.1 g/mol |
IUPAC Name |
propyl 4-[[2-(2,4-dibromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H17Br2NO4/c1-2-9-24-18(23)12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22) |
InChI Key |
OKCGGMWCIBZJEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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